6-imino-N-(3-methoxypropyl)-13-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
CAS No.:
Cat. No.: VC20110166
Molecular Formula: C20H25N5O3
Molecular Weight: 383.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H25N5O3 |
|---|---|
| Molecular Weight | 383.4 g/mol |
| IUPAC Name | 6-imino-N-(3-methoxypropyl)-13-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
| Standard InChI | InChI=1S/C20H25N5O3/c1-4-9-24-17(21)14(19(26)22-8-5-10-28-3)11-15-18(24)23-16-7-6-13(2)12-25(16)20(15)27/h6-7,11-12,21H,4-5,8-10H2,1-3H3,(H,22,26) |
| Standard InChI Key | HZHIOAABKBANLW-UHFFFAOYSA-N |
| Canonical SMILES | CCCN1C2=C(C=C(C1=N)C(=O)NCCCOC)C(=O)N3C=C(C=CC3=N2)C |
Introduction
Molecular Features
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IUPAC Name: 6-imino-N-(3-methoxypropyl)-13-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide .
Structural Representation
The compound features a triazatricyclic core with multiple functional groups:
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A ketone group at position 2.
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A propyl substituent at position 7.
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An imino group at position 6.
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A methoxypropyl group attached to the nitrogen atom.
Table 1: Key Structural Details
| Feature | Description |
|---|---|
| Core Structure | Triazatricyclo framework |
| Functional Groups | Ketone, imino, methoxypropyl |
| Substituents | Methyl (position 13), propyl (position 7) |
Synthesis
The synthesis of this compound typically involves multistep reactions combining heterocyclic frameworks with functionalized substituents:
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Cyclization: Formation of the triazatricyclic core via condensation reactions.
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Substitution: Introduction of the methoxypropyl and propyl groups through nucleophilic substitution or alkylation.
Analytical Data
Key analytical techniques used to confirm the structure include:
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NMR Spectroscopy: Proton () and carbon () NMR reveal details about the electronic environment of the substituents .
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Mass Spectrometry: Confirms molecular weight and fragmentation patterns.
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IR Spectroscopy: Identifies functional groups such as ketones and imines.
Potential Activities
Preliminary studies suggest that compounds with similar structures exhibit:
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